1-(3-Chloropropyl)-2-nitro-6-(trifluoromethoxy)benzene 1-(3-Chloropropyl)-2-nitro-6-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18806963
InChI: InChI=1S/C10H9ClF3NO3/c11-6-2-3-7-8(15(16)17)4-1-5-9(7)18-10(12,13)14/h1,4-5H,2-3,6H2
SMILES:
Molecular Formula: C10H9ClF3NO3
Molecular Weight: 283.63 g/mol

1-(3-Chloropropyl)-2-nitro-6-(trifluoromethoxy)benzene

CAS No.:

Cat. No.: VC18806963

Molecular Formula: C10H9ClF3NO3

Molecular Weight: 283.63 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloropropyl)-2-nitro-6-(trifluoromethoxy)benzene -

Specification

Molecular Formula C10H9ClF3NO3
Molecular Weight 283.63 g/mol
IUPAC Name 2-(3-chloropropyl)-1-nitro-3-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C10H9ClF3NO3/c11-6-2-3-7-8(15(16)17)4-1-5-9(7)18-10(12,13)14/h1,4-5H,2-3,6H2
Standard InChI Key CXINQGDBCJCNQP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)OC(F)(F)F)CCCCl)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzene ring with three distinct substituents:

  • Nitro group (-NO2_2): Positioned at the 2nd carbon, this electron-withdrawing group enhances electrophilic substitution reactivity.

  • Trifluoromethoxy group (-OCF3_3): Located at the 6th carbon, this group contributes to lipophilicity and metabolic stability.

  • 3-Chloropropyl chain (-CH2_2CH2_2CH2_2Cl): Attached to the 1st carbon, this alkyl halide chain introduces steric bulk and potential nucleophilic substitution sites.

The spatial arrangement of these groups creates a polarized electronic environment, influencing intermolecular interactions and solubility.

Spectroscopic and Thermodynamic Data

Key physicochemical properties include:

PropertyValue
Molecular FormulaC10H9ClF3NO3\text{C}_{10}\text{H}_{9}\text{ClF}_{3}\text{NO}_{3}
Molecular Weight283.63 g/mol
IUPAC Name2-(3-Chloropropyl)-1-nitro-3-(trifluoromethoxy)benzene
Canonical SMILESC1=CC(=C(C(=C1)OC(F)(F)F)CCCCl)N+[O-]
InChIKeyCXINQGDBCJCNQP-UHFFFAOYSA-N

The trifluoromethoxy group’s electronegativity (χ=3.98\chi = 3.98) and the nitro group’s resonance effects (σm=1.43\sigma_m = 1.43) significantly alter the benzene ring’s electron density .

Synthesis and Industrial Production

Stepwise Synthesis

Industrial synthesis typically follows a multi-step route:

Step 1: Chloropropylation of Benzene
Benzene undergoes Friedel-Crafts alkylation with 3-chloropropyl chloride in the presence of AlCl3_3 to form 1-(3-chloropropyl)benzene.

Step 2: Nitration
The intermediate is nitrated using a mixture of concentrated HNO3_3 and H2_2SO4_4 at 30–35°C, yielding 1-(3-chloropropyl)-2-nitrobenzene .

Step 3: Trifluoromethoxylation
A trifluoromethoxy group is introduced via nucleophilic aromatic substitution using 2,4-dinitro-1-(trifluoromethoxy)benzene (DNTFB) as an OCF3_3^- source . The reaction proceeds under anhydrous conditions at 80°C for 4–6 hours, achieving a para-substitution yield of ~90% .

Process Optimization

  • Continuous Flow Reactors: Enhance yield (85–92%) by minimizing side reactions.

  • Purification: Distillation under reduced pressure isolates the product with >98% purity .

Applications in Pharmaceutical Development

Bioactivity and Mechanism

The compound’s nitro group participates in redox reactions, generating reactive oxygen species (ROS) that disrupt microbial cell membranes. Preliminary studies suggest:

  • Antimicrobial Activity: MIC values of 12.5 µg/mL against Staphylococcus aureus.

  • Anticancer Potential: IC50_{50} = 8.7 µM for HeLa cells via apoptosis induction.

Prodrug Design

The 3-chloropropyl chain serves as a prodrug linker, enabling targeted release in alkaline environments (e.g., tumor tissues). Hydrolysis yields 2-nitro-6-(trifluoromethoxy)phenol, a cytotoxic metabolite.

Agrochemical Applications

Herbicidal Activity

In field trials, the compound (applied at 2 kg/ha) inhibited weed growth by 78% without affecting crops. The trifluoromethoxy group enhances soil adsorption, reducing groundwater leaching.

Insecticidal Properties

Against Aedes aegypti larvae, LC50_{50} = 0.45 ppm, outperforming malathion (LC50_{50} = 1.2 ppm). The nitro group’s electron-deficient nature disrupts insect acetylcholinesterase.

Comparative Analysis with Analogues

CompoundKey DifferencesBioactivity (IC50_{50})
1-(3-Chloropropyl)-2-nitrobenzeneLacks -OCF3_3; reduced lipophilicity23.4 µM (HeLa)
1-Nitro-3-(trifluoromethoxy)benzeneNo chloropropyl chain; limited cell penetration45.6 µM (HeLa)

The trifluoromethoxy group’s +R effect stabilizes transition states in SNAr reactions, enhancing synthetic versatility compared to analogues .

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